N-(2-methoxyphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a methyl group at position 5 and an aromatic carboxamide moiety. Triazole derivatives are widely studied for applications in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-16(17(26)22-14-8-3-4-9-15(14)27-2)23-24-25(11)13-7-5-6-12(10-13)18(19,20)21/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVLBGRSXNERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)Phenyl Azide
The preparation begins with the synthesis of 3-(trifluoromethyl)phenyl azide, a critical precursor for triazole formation. This compound is typically generated through diazotization of 3-(trifluoromethyl)aniline followed by treatment with sodium azide. The reaction proceeds under acidic conditions (HCl, 0–5°C) to ensure stability of the diazonium intermediate, yielding the azide in ~85% purity after extraction with dichloromethane.
Enolate-Mediated Dimroth Reaction
The triazole ring is assembled via a regioselective Dimroth rearrangement, which enables the simultaneous introduction of the 3-(trifluoromethyl)phenyl group at position 1 and the methyl group at position 5. Methyl acetoacetate serves as the β-ketoester component, reacting with 3-(trifluoromethyl)phenyl azide in refluxing ethanol (78°C, 12 h). The mechanism involves:
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Enolate formation : Deprotonation of methyl acetoacetate by a base (e.g., K₂CO₃) generates a resonance-stabilized enolate.
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Cycloaddition : The enolate attacks the electrophilic terminal nitrogen of the azide, forming a triazoline intermediate.
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Rearrangement : A-shift of the acetyl group produces 5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 12 h |
| Solvent | Ethanol |
| Temperature | 78°C |
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH, 2 M) in tetrahydrofuran (THF) at 50°C for 4 h. This step achieves quantitative conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Carboxamide Formation via CDI-Mediated Amidation
Activation of Carboxylic Acid
The carboxylic acid intermediate is activated using CDI, a mild and efficient coupling agent. CDI (1.2 equiv) reacts with the acid in anhydrous acetonitrile at 50°C for 30 min, forming an acyl imidazolide intermediate. This method avoids the use of hazardous reagents like thionyl chloride, enhancing operational safety.
Nucleophilic Substitution with 2-Methoxyaniline
2-Methoxyaniline (1.1 equiv) is added to the acyl imidazolide, and the mixture is heated at 50°C for 2 h. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding the target carboxamide.
Optimization Insights :
-
Solvent Choice : Acetonitrile outperforms dimethylformamide (DMF) by reducing side reactions (e.g., self-condensation of the amine).
-
Stoichiometry : A 10% excess of CDI ensures complete activation of the carboxylic acid.
Reaction Summary :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >98% |
| Purification Method | Recrystallization (ethanol) |
Alternative Pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Synthesis
An alternative route employs a substituted alkyne, such as methyl propiolate, which introduces the methyl group at position 5 during cycloaddition. The alkyne is prepared via Sonogashira coupling of propargyl alcohol with methyl chloroacetate.
Cycloaddition with 3-(Trifluoromethyl)Phenyl Azide
The CuAAC reaction between methyl propiolate and 3-(trifluoromethyl)phenyl azide is catalyzed by Cu(I) (CuSO₄/sodium ascorbate) in a THF/water mixture (1:1). This forms a 1,4-disubstituted triazole, which is subsequently oxidized to introduce the carboxylic acid at position 4.
Limitations :
-
Regioselectivity : CuAAC exclusively produces 1,4-disubstituted triazoles, necessitating additional steps to introduce the methyl group at position 5.
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Yield : Lower overall yield (52%) compared to the Dimroth method due to multiple functionalization steps.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Steps | Scalability |
|---|---|---|---|
| Dimroth Rearrangement | 68 | 3 | High |
| CuAAC | 52 | 5 | Moderate |
The Dimroth pathway demonstrates superior efficiency, requiring fewer steps and avoiding transition-metal catalysts.
Spectroscopic Characterization
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1H NMR (DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (triazole ring).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
The compound N-(2-methoxyphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse applications in various fields, particularly in pharmaceuticals and agrochemicals. This article will explore its scientific research applications, supported by data tables and case studies.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit potent activity against various fungal strains.
Case Study:
A study conducted by researchers at a leading pharmaceutical institution demonstrated that a related triazole compound showed significant inhibition of Candida albicans growth. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Properties
Recent investigations have also highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines.
Data Table: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| This compound | A549 | 10.0 | ROS generation |
Antibacterial Activity
Triazoles are also being explored for their antibacterial properties. Studies suggest that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and antibacterial efficacy.
Case Study:
In vitro tests have shown that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus.
Fungicides
The agricultural sector has shown interest in triazole compounds as fungicides due to their effectiveness against plant pathogens. The compound under discussion has been evaluated for its potential use in crop protection.
Data Table: Fungicidal Efficacy
| Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 200 | 85 |
| Botrytis cinerea | 150 | 90 |
| Alternaria solani | 100 | 80 |
Insecticides
Emerging research indicates that modifications in triazole structures can lead to insecticidal properties. The incorporation of specific substituents may enhance activity against agricultural pests.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound A : 1-(3-Chloro-4-Methylphenyl)-5-Methyl-N-(2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Molecular Formula : C₁₈H₁₇ClN₄O
- Key Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 3-chloro-4-methylphenyl substituent.
- The methyl group may enhance steric hindrance .
Compound B : N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide
Triazole Regioisomerism
Compound C : N-(4-Fluorophenyl)-5-Methyl-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-Triazole-3-Carboxamide
Heterocycle Replacement
Compound D : 2-(3,4-Dimethoxyphenyl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-Carboxamide
Halogen and Alkyl Substituents
Compound E : 1-(5-Chloro-2-Methylphenyl)-N-(3-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide
Structural and Physicochemical Data Table
| Compound ID | Core Structure | R₁ (Position 1) | R₂ (Amide Nitrogen) | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| Target | 1,2,3-Triazole | 3-(CF₃)phenyl | 2-Methoxyphenyl | 405.34 g/mol | High lipophilicity (CF₃), moderate solubility (methoxy) |
| Compound A | 1,2,3-Triazole | 3-Cl-4-MePh | 2-Methylphenyl | 340.81 g/mol | Lower logP vs. target; increased steric hindrance |
| Compound B | 1,2,3-Triazole | 2-Methoxyphenyl | 4-Ethoxyphenyl | 407.42 g/mol | Higher logP (ethoxy); potential metabolic stability |
| Compound C | 1,2,4-Triazole | 3-(CF₃)phenyl | 4-Fluorophenyl | 393.31 g/mol | Altered dipole moment; possible reduced target affinity |
| Compound D | Thiazole | 3,4-DiMeOPh | 3-(CF₃)phenyl | 422.42 g/mol | Enhanced π-π stacking (thiazole); bulky substituents |
Biological Activity
N-(2-methoxyphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 878733-98-3) is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and versatility. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15F3N4O2 |
| Molecular Weight | 368.33 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and cognitive function.
- Signaling Pathway Modulation : It has been shown to influence pathways like MAPK/ERK and PI3K/Akt, which are vital for cell proliferation and survival.
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the compound's ability to disrupt microbial cell membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 - 25 µg/mL |
| Escherichia coli | 25 - 50 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, it has shown selective cytotoxicity against human leukemic T-cells at nanomolar concentrations. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study on Neuroprotective Effects
In a study assessing neuroprotective effects, the compound demonstrated significant inhibition of neuroinflammation markers in a model of Alzheimer's disease. It was able to reduce nitric oxide (NO) production with an IC50 value of 2.91 ± 0.47 μM and showed good blood-brain barrier permeability.
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition profile of the compound, revealing that it acts as a reversible non-competitive inhibitor of BuChE with an IC50 value of 0.13 µM. This selectivity suggests potential therapeutic applications in treating neurodegenerative disorders.
Q & A
Q. Q1: What are the key challenges in synthesizing N-(2-methoxyphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
Answer: Synthesis of triazole-carboxamide derivatives often involves multi-step reactions, including cyclization and condensation. A common limitation is low solubility of intermediates, which can hinder reaction efficiency. For example, trifluoromethyl and methoxyphenyl substituents may reduce aqueous solubility, requiring polar aprotic solvents (e.g., DMF or DMSO) for dissolution . Optimization strategies include:
- Temperature Control : Gradual heating (e.g., 60–80°C) to prevent decomposition of sensitive intermediates.
- Catalyst Selection : Use of potassium carbonate (K₂CO₃) or sodium azide (NaN₃) to accelerate cyclization .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .
Basic Research: Solubility and Bioavailability
Q. Q2: How does the trifluoromethyl group influence the compound’s solubility, and what experimental approaches can mitigate bioavailability issues?
Answer: The trifluoromethyl group enhances lipophilicity but reduces aqueous solubility, complicating in vitro assays. Methodological solutions include:
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for cell-based studies to maintain solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions via post-synthetic modifications .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance cellular uptake .
Advanced Research: Mechanistic Studies
Q. Q3: What advanced techniques are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with purified enzymes.
- Molecular Dynamics (MD) Simulations : Quantum computational methods (e.g., DFT) model interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Advanced Research: Structural Modifications
Q. Q4: How can researchers design derivatives to improve potency while minimizing off-target effects?
Answer:
- SAR Analysis : Systematically replace the methoxyphenyl or trifluoromethyl group with bioisosteres (e.g., chlorophenyl or difluoromethoxy) and assay activity .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals conformational preferences, guiding steric modifications .
- Metabolic Profiling : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., oxidation of methyl groups) .
Data Contradiction Analysis
Q. Q5: How should researchers resolve discrepancies in reported biological activities of structurally similar triazole-carboxamides?
Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and inhibitor concentrations.
- Batch Consistency : Validate compound purity via HPLC (>95%) and NMR before biological testing .
- Orthogonal Validation : Confirm activity across multiple platforms (e.g., enzymatic assays vs. whole-cell models) .
Advanced Analytical Techniques
Q. Q6: What analytical methods are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular integrity after exposure to simulated gastric fluid (pH 2.0) or plasma.
- Stability-Indicating HPLC : Monitor degradation products under UV light or oxidative stress (H₂O₂) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
Advanced Research: Enzyme Inhibition Mechanisms
Q. Q7: How can researchers determine whether the compound acts as a competitive or allosteric enzyme inhibitor?
Answer:
- Kinetic Assays : Measure enzyme activity at varying substrate concentrations. A competitive inhibitor will increase without affecting .
- Docking Studies : Use AutoDock Vina to predict binding sites; allosteric inhibitors often bind distal to the active site .
- FRET Probes : Fluorescently labeled substrates detect conformational changes indicative of allosteric modulation .
Advanced Research: In Vivo Translation
Q. Q8: What preclinical models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
Answer:
- Rodent Models : Administer intravenously (IV) or orally (PO) to measure , , and bioavailability.
- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene expression changes .
- Metabolomics : LC-MS profiles serum metabolites to detect organ-specific toxicity markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
